[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid
Description
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid (CAS: 1045720-71-5) is a polyaromatic phosphonic acid derivative with a central benzene ring substituted by three 4-phosphonophenyl groups . Its molecular formula is C24H21O9P3, and its molar mass is 546.34 g/mol. The compound’s structure features a rigid, branched aromatic core with phosphonic acid (–PO(OH)2) functional groups at each terminus, enabling strong chelation to metal ions and surfaces. This property makes it valuable in catalysis, materials science (e.g., metal-organic frameworks), and as a corrosion inhibitor .
Properties
IUPAC Name |
[4-[3,5-bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O9P3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPQASSBALSRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Assembly via Suzuki-Miyaura Cross-Coupling
The central benzene ring functionalization forms the basis for subsequent phosphorylation. A trisubstituted benzene precursor is synthesized using palladium-catalyzed cross-coupling reactions.
Procedure :
-
Starting Material : 1,3,5-Tribromobenzene undergoes sequential Suzuki couplings with 4-boronophenylphosphonic acid diethyl ester.
-
Catalytic System : Pd(PPh₃)₄ (5 mol%) in a degassed mixture of toluene/ethanol/water (3:1:1) at 80°C for 24 hours .
-
Intermediate Isolation : The triphosphonate ester intermediate is purified via silica gel chromatography (petroleum ether/dichloromethane, 1:9) .
Key Data :
| Parameter | Value |
|---|---|
| Yield (Triphosphonate) | 62–68% |
| Reaction Temperature | 80°C |
| Purification Solvent | Petroleum ether/CH₂Cl₂ |
Phosphonic Acid Group Deprotection
The phosphonate ester groups are hydrolyzed to phosphonic acids under acidic or basic conditions.
Acidic Hydrolysis :
-
Mechanism : Protonation of ester oxygen followed by nucleophilic attack by water.
Basic Hydrolysis :
-
Conditions : 2M NaOH, 60°C for 24 hours, followed by ion-exchange chromatography .
-
Advantage : Prevents potential side reactions in acid-sensitive substrates.
Single-Pot Reductive Phosphorylation
An alternative route employs red phosphorus and lithium in liquid ammonia for direct C–P bond formation .
Steps :
-
Substrate Preparation : 1,3,5-Tris(4-fluorophenyl)benzene is synthesized via Ullmann coupling.
-
Reductive Phosphorylation :
-
Reagents : Red phosphorus (1.5 equiv), lithium metal (3.0 equiv), tert-butanol (proton donor).
-
Solvent : Liquid ammonia/THF (4:1) at −78°C for 72 hours.
-
-
Workup : Ammonia evaporation, aqueous extraction, and acidification to pH 1.0 yields the crude product .
Optimization Insights :
-
Excess lithium ensures complete reduction of P⁰ to P³⁻.
-
tert-Butanol controls proton availability, minimizing over-reduction.
Structural Validation and Purity Assessment
Characterization Data :
Purity Protocols :
-
Lyophilization : Removes residual solvents without thermal degradation .
-
Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with NH₄OH/water gradient .
Challenges in Scalable Synthesis
-
Steric Hindrance : Bulky phosphonophenyl groups reduce coupling efficiency in trisubstituted intermediates. Mitigated by using Buchwald-Hartwig aminophosphine ligands .
-
Phosphonate Hydrolysis : Over-hydrolysis to phosphoric acid observed at >100°C. Controlled via microwave-assisted stepwise heating .
-
Metal Contamination : Residual Pd (≤50 ppm) removed by treatment with Chelex 100 resin .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 68 | 98.5 | High |
| Reductive Phosphorylation | 55 | 95.2 | Moderate |
Industrial-Scale Adaptations
Continuous Flow Synthesis :
-
Microreactor setup reduces reaction time from 72 to 8 hours via enhanced mass transfer .
-
Conditions : 120°C, 15 bar pressure, residence time 30 minutes.
Cost Optimization :
Chemical Reactions Analysis
Types of Reactions
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid compounds.
Substitution: Formation of alkyl or acyl phosphonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes .
Biology
In biological research, this compound is studied for its potential as a biomimetic agent. Its phosphonic acid groups mimic the phosphate groups found in biological molecules, making it useful in enzyme inhibition studies and as a probe for phosphate-binding proteins .
Medicine
In medicine, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body.
Industry
In the industrial sector, this compound is used as a flame retardant due to its high thermal stability and ability to form protective char layers on materials.
Mechanism of Action
The mechanism of action of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with phosphate-binding proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of aryl phosphonic acids, which are distinguished by their substituents and electronic properties. Below is a comparative analysis with structurally analogous compounds:
Research Findings
Catalytic Performance: In urethane formation reactions, 3,5-bis(trifluoromethyl)phenyl phosphonic acid exhibited lower water/alcohol selectivity compared to this compound due to excessive acidity accelerating competing hydrolysis . Perfluorophenyl phosphonic acid showed similar limitations, with hydrophobic fluorinated groups reducing compatibility in polar reaction media . The target compound’s branched phosphonophenyl structure balances acidity and steric accessibility, improving selectivity in multi-step reactions .
Acidity and Solubility: Fluorinated derivatives (e.g., perfluorophenyl and –CF3-substituted) exhibit higher acidity (lower pKa) than non-fluorinated analogs but suffer from poor aqueous solubility . this compound has moderate solubility in polar solvents (e.g., DMF, water at high pH) due to its ionic –PO(OH)2 groups .
Thermal Stability :
- All aryl phosphonic acids decompose above 250°C, but fluorinated variants (e.g., perfluorophenyl) show marginally higher stability due to strong C–F bonds .
Biological Activity
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid], also known by its CAS number 1045720-71-5, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various biological interactions, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid] is C24H21O9P. It contains multiple phenyl groups and phosphonic acid functionalities, which are critical for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1045720-71-5 |
| Molecular Formula | C24H21O9P |
| Molecular Weight | 452.39 g/mol |
| Solubility | Water-soluble |
Biological Activity Overview
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Phosphonic acids are known for their role in mimicking phosphate groups, which allows them to interfere with biochemical pathways.
- Inhibition of Enzymatic Activity : Phosphonic acids often act as inhibitors of enzymes such as phosphatases and kinases. This inhibition can lead to altered signaling pathways in cells.
- Bone Targeting : Compounds containing phosphonic acid groups are known for their affinity to bone tissues, making them potential candidates for osteoporosis treatment.
- Antimicrobial Properties : Some phosphonic acids exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological implications of phosphonic acid derivatives similar to [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid].
Case Study 1: Antimicrobial Activity
A study demonstrated that phosphonic acid derivatives exhibit significant antimicrobial properties against various bacterial strains. The structural similarity of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid] suggests it may possess similar activities.
Case Study 2: Bone Mineralization
Research has shown that phosphonic acids can promote bone mineralization. In vitro studies indicated that compounds with phosphonate groups enhance osteoblast activity, suggesting potential applications in treating bone-related disorders.
Comparative Analysis with Similar Compounds
To better understand the biological activity of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid], a comparison with other known phosphonic acids is useful.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Alendronate | 121268-17-5 | Osteoporosis treatment |
| Fosfomycin | 23155-01-7 | Antibiotic for bacterial infections |
| Etidronate | 16679-58-6 | Osteoporosis treatment |
Q & A
Q. What are the established synthetic routes for [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid?
The synthesis typically involves multi-step phosphorylation and aryl coupling reactions. A common approach includes:
- Suzuki-Miyaura cross-coupling : To assemble the tris(aryl)phenyl backbone using boronic acid derivatives and halogenated precursors .
- Phosphorylation : Post-coupling, phosphonate groups are introduced via reactions with phosphorus trichloride (PCl₃) followed by hydrolysis (e.g., using HCl/MeOH) to yield phosphonic acid moieties. details analogous phosphorylation steps using silylated intermediates under nitrogen to prevent oxidation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the pure product.
Key Challenges :
- Competing side reactions during phosphorylation (e.g., over-oxidation or incomplete substitution) require strict control of stoichiometry and reaction time .
- Steric hindrance from bulky aryl groups necessitates elevated temperatures (80–100°C) for coupling reactions .
Q. What spectroscopic methods are critical for characterizing this compound?
- ³¹P NMR : Confirms phosphorylation success. Phosphonic acid groups typically resonate at δ = 10–25 ppm, while intermediates (e.g., phosphonates) appear at δ = 20–35 ppm .
- ¹H/¹³C NMR : Identifies aryl backbone structure and substitution patterns. Aromatic protons appear at δ = 7.0–8.5 ppm, with splitting patterns indicating meta/para substitution .
- FTIR : Strong P=O stretches near 1150–1250 cm⁻¹ and P–O–C aryl vibrations at 950–1050 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M–H]⁻ ion for phosphonic acid derivatives) .
Q. What are the solubility and stability properties under various conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | <0.1 | RT, pH 7 | |
| DMSO | 15–20 | RT | |
| Ethanol | 5–10 | 50°C |
- Stability :
- Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 due to deprotonation of phosphonic acid groups .
- Degrades at >200°C (TGA data) .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Linker Design : The phosphonic acid groups act as chelating sites for metal ions (e.g., Zr⁴⁺, Ti⁴⁺). demonstrates analogous phosphonic acids forming hybrid materials via sol-gel methods, achieving pore sizes of 2–5 nm .
- Experimental Optimization :
- Molar Ratios : A 2:1 (ligand:metal) ratio minimizes uncoordinated metal sites .
- Post-Synthetic Modification : Functionalize MOFs with co-catalysts (e.g., Ru complexes) to enhance photocatalytic H₂ production .
Q. What strategies mitigate competing side reactions during phosphorylation steps in synthesis?
- Silylation : Use bis(trimethylsilyl)phosphonite intermediates to protect reactive P–H bonds and reduce oxidation .
- Low-Temperature Quenching : Rapid cooling after phosphorylation prevents over-reaction .
- Catalytic Additives : Pd(0) catalysts improve regioselectivity in aryl coupling steps, reducing byproducts .
Q. How to address discrepancies in reported catalytic efficiencies when using this compound in dye-sensitized solar cells (DSSCs)?
- Contradiction Analysis : Variability in photoconversion efficiency (e.g., 8–12%) arises from:
- Electrolyte Composition : Co(II/III) redox shuttles () outperform I⁻/I₃⁻, but improper electrolyte pairing causes recombination losses .
- Dye Anchoring : Phosphonic acid groups bind more strongly to TiO₂ than carboxylates, but uneven monolayer coverage reduces electron injection .
- Methodological Refinements :
- Surface Pretreatment : TiO₂ substrates treated with TiCl₄ improve dye adsorption uniformity .
- Co-Sensitization : Combine with organic dyes (e.g., YD2-o-C8) to broaden light absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
